Cas no 1256818-96-8 (2-Fluoro-5-pyrimidinol)

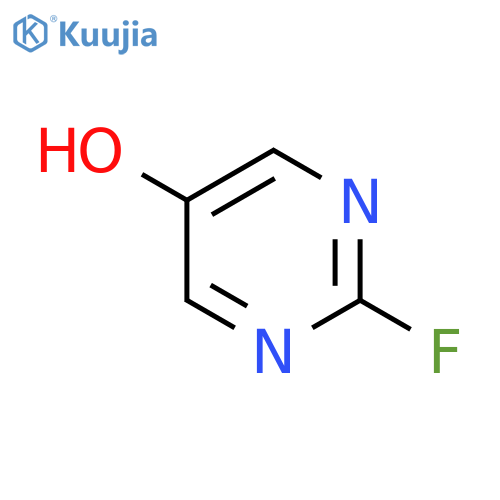

2-Fluoro-5-pyrimidinol structure

商品名:2-Fluoro-5-pyrimidinol

CAS番号:1256818-96-8

MF:C4H3FN2O

メガワット:114.077823877335

CID:2102081

2-Fluoro-5-pyrimidinol 化学的及び物理的性質

名前と識別子

-

- 2-fluoropyrimidin-5-ol

- 2-Fluoro-5-pyrimidinol

- 2-Fluoro-5-hydroxypyrimidine

- CID 90720950

- 5-Pyrimidinol, 2-fluoro-

-

- インチ: 1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H

- InChIKey: IGGYUTVDIMQTGM-UHFFFAOYSA-N

- ほほえんだ: FC1=NC=C(C=N1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 72.4

- トポロジー分子極性表面積: 46

2-Fluoro-5-pyrimidinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F596235-100mg |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 100mg |

$661.00 | 2023-05-18 | ||

| TRC | F596235-50mg |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 50mg |

$345.00 | 2023-05-18 | ||

| Alichem | A039001653-1g |

2-Fluoro-5-hydroxypyrimidine |

1256818-96-8 | 98% | 1g |

$873.25 | 2023-09-03 | |

| 1PlusChem | 1P01E14K-1g |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 95% | 1g |

$1014.00 | 2023-12-25 | |

| 1PlusChem | 1P01E14K-10g |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 95% | 10g |

$4160.00 | 2023-12-25 | |

| 1PlusChem | 1P01E14K-5g |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 95% | 5g |

$2825.00 | 2023-12-25 | |

| 1PlusChem | 1P01E14K-250mg |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 95% | 250mg |

$536.00 | 2023-12-25 | |

| Aaron | AR01E1CW-50mg |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 95% | 50mg |

$272.00 | 2025-02-17 | |

| Aaron | AR01E1CW-250mg |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 95% | 250mg |

$552.00 | 2025-02-17 | |

| TRC | F596235-250mg |

2-Fluoro-5-pyrimidinol |

1256818-96-8 | 250mg |

$ 1200.00 | 2023-09-07 |

2-Fluoro-5-pyrimidinol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1256818-96-8 (2-Fluoro-5-pyrimidinol) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬